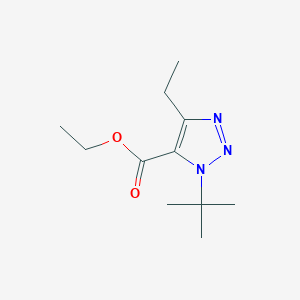
2-Isoxazolidineacetic acid, 4-amino-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isoxazolidineacetic acid, 4-amino-3-oxo- is a chemical compound with the molecular formula C5H8N2O4 and a molecular weight of 160.12802 g/mol . This compound is characterized by the presence of an isoxazolidine ring, an acetic acid moiety, and an amino group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid with a nitrile oxide, leading to the formation of the isoxazolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isoxazolidineacetic acid, 4-amino-3-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Isoxazolidineacetic acid, 4-amino-3-oxo-, such as hydroxylated or alkylated compounds .
Wissenschaftliche Forschungsanwendungen
2-Isoxazolidineacetic acid, 4-amino-3-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isoxazolidineacetic acid, 4-amino-2-oxo-
- 2-Isoxazolidineacetic acid, 4-amino-5-oxo-
- 2-Isoxazolidineacetic acid, 4-amino-3-hydroxy-
Uniqueness
2-Isoxazolidineacetic acid, 4-amino-3-oxo- is unique due to its specific substitution pattern and the presence of both an amino and an oxo group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C5H8N2O4 |
|---|---|
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetic acid |
InChI |
InChI=1S/C5H8N2O4/c6-3-2-11-7(5(3)10)1-4(8)9/h3H,1-2,6H2,(H,8,9) |
InChI-Schlüssel |
BLNMVEHKBXUWAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(O1)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)




![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)



![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)

